![molecular formula C11H11N3O B5618175 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B5618175.png)
1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds involves various chemical strategies. For example, Abdel-Wahab et al. (2023) describe the synthesis of a closely related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, via the reaction of a triazole with hydroxylamine hydrochloride in ethanol, achieving an 86% yield (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023). This synthesis pathway highlights the reactivity of the triazole ring and the ketone group in facilitating nucleophilic addition reactions.
Molecular Structure Analysis
The molecular structure of triazole compounds has been extensively studied. Kesternich et al. (2010) analyzed the structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing a small dihedral angle between the ethanone fragment and the triazole ring, indicating a planar configuration conducive to potential chemical modifications (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds are versatile. Saraç (2020) explored the synthesis, spectroscopic properties, and quantum chemical calculations of a triazole derivative, demonstrating its potential antibacterial and antioxidant activities. This study exemplifies the chemical reactivity and potential utility of triazole compounds in creating substances with desirable biological activities (Saraç, 2020).
Physical Properties Analysis
The physical properties of triazole derivatives are crucial for their application. Studies on compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provide insights into their crystal structure, including intermolecular interactions and stability, which are essential for understanding their behavior in different environments (Kesternich et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole compounds, including reactivity patterns and functional group transformations, are fundamental aspects of their study. The synthesis and characterization processes offer insights into their reactivity, stability, and potential as intermediates for further chemical synthesis. For example, the synthesis of triazole derivatives with antimicrobial activity highlights the potential of these compounds in medicinal chemistry and drug design (Li Bochao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAVFITNQYLMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353394 | |
Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
5938-34-1 | |
Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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